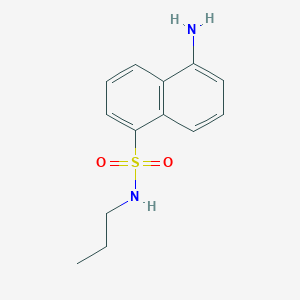
1-Naphthalenesulfonamide, 5-amino-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, 5-amino-N-propyl- is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-amino-N-propyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-Naphthalenesulfonamide, 5-amino-N-propyl- may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is typically isolated through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonamide, 5-amino-N-propyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalenesulfonamides.
Scientific Research Applications
1-Naphthalenesulfonamide, 5-amino-N-propyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-amino-N-propyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-naphthalenesulfonamide: Similar structure but lacks the propyl group.
5-(Dimethylamino)-1-naphthalenesulfonamide: Contains a dimethylamino group instead of a propyl group.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Contains a chloro group and a longer alkyl chain .
Uniqueness
1-Naphthalenesulfonamide, 5-amino-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
147752-35-0 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-amino-N-propylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c1-2-9-15-18(16,17)13-8-4-5-10-11(13)6-3-7-12(10)14/h3-8,15H,2,9,14H2,1H3 |
InChI Key |
DBELQPAAFXTQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


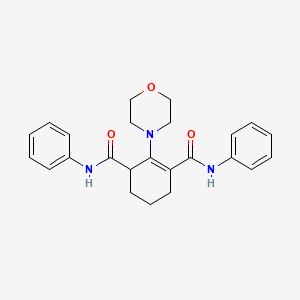
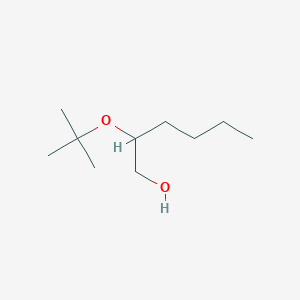
silane](/img/structure/B12556436.png)
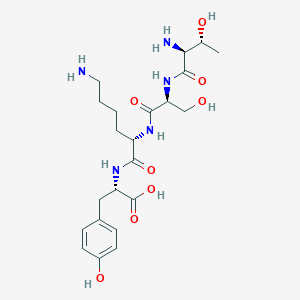
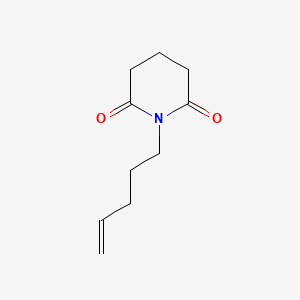
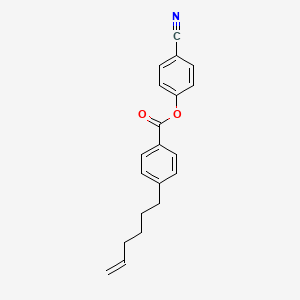
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
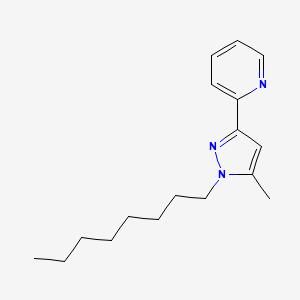
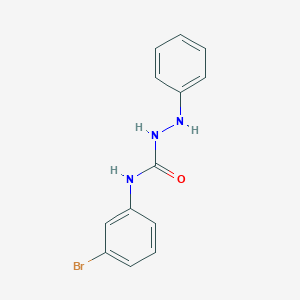
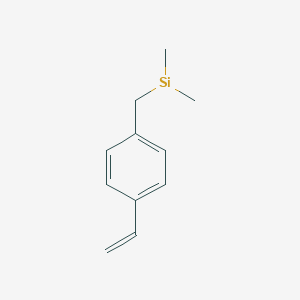
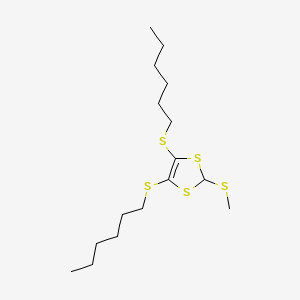

![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
